2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone
Descripción
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone is a heterocyclic compound featuring a 3,5-dimethylisoxazole moiety linked via an ethanone bridge to a piperidine ring substituted with a 5-fluoropyrimidin-2-yloxy group. This structure combines aromatic and aliphatic heterocycles, which are often optimized in medicinal chemistry to enhance target binding, solubility, and metabolic stability.
Propiedades
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3/c1-10-14(11(2)24-20-10)6-15(22)21-5-3-4-13(9-21)23-16-18-7-12(17)8-19-16/h7-8,13H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAXOCZQYBWRGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C16H19FN4O2
- Molecular Weight : 320.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The presence of both isoxazole and piperidine moieties suggests potential interactions with neurotransmitter systems and enzymes related to inflammation and cancer.
Antiviral Activity
Recent studies have indicated that compounds with similar structural features exhibit antiviral properties, particularly against Herpes Simplex Virus (HSV). For instance, research on related isoxazole derivatives demonstrated significant antiviral activity with effective concentrations (EC50) in the low micromolar range . The mechanism often involves inhibition of viral replication by targeting specific viral enzymes.
Anticancer Properties
In vitro studies have shown that derivatives of piperidine compounds can inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting a potential role in cancer therapy . The structural similarity to known anticancer agents indicates that it may exert effects through multiple pathways, including modulation of cell cycle progression and induction of oxidative stress.
Neuroprotective Effects
Compounds containing isoxazole rings are known for their neuroprotective properties. Preliminary studies suggest that this compound may protect neuronal cells from oxidative damage and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies and Research Findings
Safety and Toxicity
Toxicological assessments are crucial for determining the safety profile of new compounds. Early studies suggest that this compound exhibits low cytotoxicity at therapeutic concentrations, making it a candidate for further development. However, comprehensive toxicological evaluations are necessary to fully understand its safety profile.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound belongs to a broader class of heterocyclic derivatives optimized for pharmacological properties. Below is a detailed comparison with structurally related compounds from patent literature:
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications :
Core Heterocycle Variation: The target compound uses a piperidine-ethanone scaffold, whereas EP 1 808 168 B1 derivatives incorporate a pyrazolo[3,4-d]pyrimidine core, which is a known kinase-binding motif . EP 4 139 296 B1 employs a pyridazinone core, often associated with anti-inflammatory or anticancer activity . Impact: Core variations influence target selectivity. Pyrazolo-pyrimidines may favor kinase inhibition, while pyridazinones could modulate alternative pathways.
Substituent Effects: Fluorine vs. Sulfonyl Groups: EP 1 808 168 B1’s methanesulfonyl-phenyl group improves solubility and may aid in protein binding via polar interactions .
Linker Flexibility :
- The target compound’s piperidine linker provides a rigid scaffold, whereas EP 4 139 296 B1’s pyrrolidine introduces conformational flexibility, possibly accommodating diverse binding pockets .
Métodos De Preparación
Nucleophilic Aromatic Substitution
The synthesis begins with the reaction of piperidin-3-ol and 2-chloro-5-fluoropyrimidine under basic conditions.
Procedure :
- Piperidin-3-ol (1.0 equiv) and 2-chloro-5-fluoropyrimidine (1.2 equiv) are dissolved in anhydrous dimethylformamide (DMF).
- Potassium carbonate (2.5 equiv) is added, and the mixture is heated to 80°C for 12 hours.
- The product is isolated via aqueous workup and purified by column chromatography (silica gel, ethyl acetate/hexane).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Reaction Time | 12 hours |
Alternative Catalytic Approaches
Recent patents describe palladium-catalyzed cross-coupling to enhance regioselectivity. For example, using Pd(OAc)₂/Xantphos in toluene at 100°C improves yields to 78%.
Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)acetyl Chloride
Friedel-Crafts Acylation
3,5-Dimethylisoxazole undergoes acylation with chloroacetyl chloride in the presence of AlCl₃.
Procedure :
- 3,5-Dimethylisoxazole (1.0 equiv) and chloroacetyl chloride (1.1 equiv) are mixed in dichloromethane (DCM).
- Aluminum chloride (1.2 equiv) is added at 0°C, and the reaction is stirred for 4 hours.
- The acylated product is isolated via quenching with ice-water and extraction.
Characterization :
Coupling of Intermediates
Acylation Using Carbodiimide Coupling
The piperidine intermediate is acylated with 2-(3,5-dimethylisoxazol-4-yl)acetyl chloride using EDC/HOBt.
Procedure :
- 3-((5-Fluoropyrimidin-2-yl)oxy)piperidine (1.0 equiv) and EDC (1.5 equiv) are dissolved in DCM.
- HOBt (1.2 equiv) and the acyl chloride (1.1 equiv) are added at 0°C.
- The mixture is stirred at room temperature for 6 hours.
Optimization Table :
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| EDC/HOBt | DCM | 25°C | 79% |
| DCC/DMAP | THF | 0°C → 25°C | 68% |
Alternative Methods
Patent WO2022134642A1 describes a one-pot sequential coupling strategy using CDI (1,1'-carbonyldiimidazole), achieving 81% yield with reduced purification steps.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity.
Scale-Up and Industrial Considerations
Kilogram-scale synthesis requires solvent recycling (e.g., DCM recovery) and catalytic reagent optimization. A patent by Ambeed highlights a continuous flow process achieving 89% yield at 1 kg/batch.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone, and how can purity be maximized?
Methodological Answer: The synthesis typically involves refluxing intermediates in ethanol or DMF/EtOH mixtures (1:1) for 2–4 hours, followed by recrystallization . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol aids in precipitation .
- Catalysts : Base catalysts (e.g., triethylamine) may enhance nucleophilic substitution at the piperidinyl oxygen .
- Purity control : Monitor reactions via TLC or HPLC, and use column chromatography (silica gel, ethyl acetate/hexane eluent) for purification .
Q. Table 1: Solvent Systems and Yields
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 80 | 65 | 92% |
| DMF/EtOH (1:1) | 100 | 78 | 95% |
| Acetonitrile | 120 | 52 | 88% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : 1H/13C NMR resolves isoxazole (δ 6.2–6.5 ppm) and pyrimidine (δ 8.1–8.4 ppm) protons, while 19F NMR confirms fluoropyrimidine substitution (δ -120 to -125 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (calculated m/z: 385.15) and fragments (e.g., loss of CO from the ethanone group) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity with retention times of 8–10 minutes .
Q. How can researchers address solubility challenges for in vitro assays?
Methodological Answer:
- Solvent screening : Use dimethyl sulfoxide (DMSO) for stock solutions (10 mM), diluted in PBS or cell culture media (<0.1% DMSO) .
- Surfactants : Polysorbate-80 (0.01%) improves aqueous solubility of lipophilic moieties like the piperidinyl group .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms that influence solubility .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The piperidinyl oxygen acts as a nucleophile, attacking electrophilic centers (e.g., fluoropyrimidine). Computational studies (DFT) reveal:
- Transition state stabilization : Electron-withdrawing groups (e.g., fluorine) lower the energy barrier for substitution at the pyrimidinyl position .
- Steric effects : 3,5-Dimethylisoxazole creates steric hindrance, favoring regioselective reactions at the piperidinyl site .
- Kinetic profiling : Use stopped-flow NMR to monitor reaction rates under varying pH (6.5–7.5) and temperatures (25–60°C) .
Q. How should contradictory bioactivity data (e.g., varying IC50 values across cancer cell lines) be resolved?
Methodological Answer:
- Orthogonal assays : Validate results using ATP-based viability assays (CellTiter-Glo) and apoptosis markers (Annexin V) .
- Structural analogs : Compare activity of derivatives (e.g., replacing 5-fluoropyrimidine with chloropyrimidine) to identify SAR trends .
- Off-target profiling : Screen against kinase panels to rule out non-specific inhibition (e.g., EGFR, VEGFR) .
Q. Table 2: Bioactivity Data Across Cell Lines
| Cell Line | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|
| MCF-7 | 1.2 | ATP viability | |
| HeLa | 3.8 | Apoptosis (Caspase-3) | |
| A549 | 5.6 | Colony formation |
Q. What computational strategies predict the compound’s target proteins or metabolic pathways?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with proteins containing hydrophobic pockets (e.g., PI3Kγ) .
- Metabolite prediction : CypReact or GLORYx predict phase I metabolites (e.g., hydroxylation at the piperidine ring) .
- Network pharmacology : Integrate STRING and KEGG databases to map putative pathways (e.g., mTOR signaling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
